Pentedrone, chemically known as α-methylaminovalerophenone, is a synthetic stimulant belonging to the cathinone class. It has been marketed as a designer drug and is commonly found in various "bath salt" mixtures since its emergence in the illicit drug market around 2010. Pentedrone is characterized by its structural similarity to other stimulants, particularly those derived from the khat plant, which contains the natural stimulant cathinone. The molecular formula of pentedrone is with a molar mass of approximately 191.274 g/mol .
Pharmacologically, pentedrone acts primarily as a norepinephrine-dopamine reuptake inhibitor, similar to methylphenidate, without inducing the release of these neurotransmitters. This mechanism underlies its stimulant effects, which can lead to increased energy, alertness, and euphoria .
Pentedrone undergoes various metabolic transformations in biological systems. Studies indicate that it can be metabolized through pathways involving N-demethylation, O-demethylation, and N-oxidation. These reactions can lead to the formation of several metabolites that may also exhibit pharmacological activity . The compound's metabolic profile has been assessed using human liver microsomes and in vitro models, revealing potential hepatotoxic effects linked to oxidative stress and mitochondrial dysfunction .
Pentedrone exhibits significant biological activity primarily through its interaction with the dopaminergic system. Research indicates that it increases the expression of dopamine receptors and transporters, enhancing locomotor activity and exhibiting addictive properties in animal models . Notably, pentedrone has been shown to induce conditioned place preference and self-administration behaviors in rodents, suggesting its potential for abuse .
In terms of toxicity, pentedrone has been associated with adverse effects such as increased heart rate, anxiety, and even fatalities when combined with other substances like α-PVP (alpha-pyrrolidinovalerophenone) . Its cytotoxicity has been observed in both two-dimensional and three-dimensional human liver cell cultures .
The specific conditions (temperature, pressure, solvents) can vary based on the desired yield and purity of the final compound .
Studies investigating pentedrone's interactions have highlighted its effects on neurotransmitter systems, particularly dopamine and norepinephrine pathways. Research indicates that pentedrone enhances locomotor activity and alters neurochemical profiles in animal models. Additionally, it demonstrates enantioselectivity in its cytotoxic effects compared to related compounds like methylone . The compound's impact on behavior following acute and repeated administration suggests significant changes in anxiety-like behavior and aggression during withdrawal phases .
Pentedrone shares structural similarities with several other synthetic cathinones. Below is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Primary Effects | Legal Status |
---|---|---|---|
Pentedrone | α-methylaminovalerophenone | Stimulant; norepinephrine-dopamine reuptake inhibitor | Controlled substance in many countries |
Mephedrone | 4-methylmethcathinone | Stimulant; similar reuptake inhibition | Banned in many jurisdictions |
Methylone | β-keto-N-methyl-3,4-methylenedioxy-N-methylcathinone | Stimulant; empathogenic effects | Controlled substance |
N-Ethyl-pentedrone | Ethyl group substitution at nitrogen | Increased potency as DAT inhibitor | Emerging synthetic drug |
4-Methyl-N-ethylcathinone | Ethyl group at nitrogen | Stimulant; similar effects | Controlled substance |
Pentedrone's unique structure allows it to exert specific pharmacological effects distinct from other cathinones while sharing some common stimulant properties . Its relatively recent emergence on the drug scene makes it a subject of ongoing research into its behavioral effects and potential for abuse.
Pentedrone is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 2-(methylamino)-1-phenylpentan-1-one [2] [3] [5]. The compound possesses the Chemical Abstracts Service registry number 879722-57-3 for the free base form and 879669-95-1 for the hydrochloride salt [2] [4]. Alternative nomenclature includes α-methylaminovalerophenone and 1-pentanone, 2-(methylamino)-1-phenyl- [3] [7].
The molecular structure of pentedrone consists of a phenyl ring attached to a pentanone backbone with a methylamino substituent at the α-position [1] [2]. The molecular formula is C₁₂H₁₇NO for the free base, with a molecular weight of 191.27 grams per mole [2] [5]. The hydrochloride salt form has the molecular formula C₁₂H₁₈ClNO and a molecular weight of 227.73 grams per mole [4] [6].
Pentedrone contains one stereogenic center located at the α-carbon (carbon-2), which gives rise to two enantiomeric forms: (S)-(+)-pentedrone and (R)-(-)-pentedrone [9] [13] [16]. This chiral center results from the presence of the methylamino and n-propyl substituents attached to the central carbon atom [16]. The compound belongs to the substituted cathinone class of molecules, characterized by the β-keto functional group adjacent to the aromatic ring [1] [15].
Table 1: Basic Chemical Data for Pentedrone
Property | Value |
---|---|
International Union of Pure and Applied Chemistry Name | 2-(methylamino)-1-phenylpentan-1-one |
Chemical Abstracts Service Number | 879722-57-3 (base); 879669-95-1 (hydrochloride) |
Molecular Formula (Base) | C₁₂H₁₇NO |
Molecular Formula (Hydrochloride Salt) | C₁₂H₁₈ClNO |
Molecular Weight (Base) | 191.27 grams per mole |
Molecular Weight (Hydrochloride Salt) | 227.73 grams per mole |
Chemical Class | Substituted cathinone |
Synonyms | α-methylaminovalerophenone; α-methylamino-valerophenone |
The International Union of Pure and Applied Chemistry Standard International Chemical Identifier for pentedrone is InChI=1S/C12H17NO/c1-3-7-11(13-2)12(14)10-8-5-4-6-9-10/h4-6,8-9,11,13H,3,7H2,1-2H3 [5] [8]. The corresponding International Union of Pure and Applied Chemistry Standard International Chemical Identifier Key is WLIWIUNEJRETFX-UHFFFAOYSA-N [5] [8]. The Simplified Molecular Input Line Entry System representation is CCCC(NC)C(=O)C1=CC=CC=C1 [8].
The physicochemical properties of pentedrone demonstrate significant differences between the free base and hydrochloride salt forms [7] [22]. The hydrochloride salt exhibits a melting point of 176.8 degrees Celsius, while the melting point of the free base has not been experimentally determined [7] [16]. Calculated thermodynamic properties indicate a boiling point of 331.1 degrees Celsius (604.24 Kelvin) for the free base form [19]. The critical temperature and pressure have been calculated as 816.64 Kelvin and 2616.41 kilopascals respectively [19].
Solubility characteristics vary considerably between the two forms of pentedrone [6] [24] [25]. The hydrochloride salt demonstrates enhanced water solubility, with reported values of 5-10 milligrams per milliliter in phosphate-buffered saline at physiological hydrogen ion concentration [6] [25]. The salt form shows solubility of 15-25 milligrams per milliliter in ethanol and 20 milligrams per milliliter in dimethyl sulfoxide [6] [25]. The calculated logarithm of the octanol-water partition coefficient for the free base is 2.257, indicating moderate lipophilicity [19].
Table 2: Physical Properties of Pentedrone
Property | Value (Base) | Value (Hydrochloride Salt) |
---|---|---|
Melting Point (°C) | Not determined | 176.8 |
Boiling Point (°C) | 331.1 (calculated) | Not determined |
Appearance | Not specified | White powder |
Solubility in Water | Limited | 5-10 mg/mL (phosphate-buffered saline hydrogen ion concentration 7.2) |
Solubility in Ethanol | Soluble | 15-25 mg/mL |
Solubility in Dimethyl Sulfoxide | Soluble | 20 mg/mL |
Logarithm of Partition Coefficient (octanol/water) | 2.257 (calculated) | Not applicable |
Stability studies have revealed that pentedrone exhibits significant dependence on environmental conditions including temperature, hydrogen ion concentration, and storage medium [27] [29]. The compound demonstrates enhanced stability under acidic conditions compared to alkaline environments [27] [29]. In preserved urine at hydrogen ion concentration 4, pentedrone remains stable for extended periods when stored at refrigerated or frozen temperatures [29]. Conversely, under alkaline conditions (hydrogen ion concentration 8) at elevated temperatures (32 degrees Celsius), significant degradation occurs within hours [29].
Thermal stability investigations indicate that pentedrone undergoes decomposition at elevated temperatures, with degradation products identified through gas chromatography-mass spectrometry analysis [23]. The compound shows oxidative degradation characterized by the loss of two hydrogen atoms, resulting in a characteristic 2 dalton mass shift [23]. Thermal degradation can be minimized by employing lower injection temperatures and reducing residence time in analytical instruments [23].
The structural features of pentedrone influence its stability profile significantly [27] [29]. Compared to methylenedioxy-substituted cathinones, pentedrone demonstrates reduced stability under stress conditions [27]. The absence of stabilizing functional groups such as the methylenedioxy moiety or pyrrolidine ring system results in enhanced susceptibility to degradation [27] [29].
The synthesis of pentedrone follows established synthetic pathways common to substituted cathinones, typically involving a two-step process [15] [16]. The primary synthetic route begins with valerophenone as the starting material, which undergoes α-bromination to form α-bromovalerophenone [15] [16]. This intermediate subsequently reacts with methylamine through nucleophilic substitution to yield pentedrone [15] [16].
The initial bromination step involves the treatment of valerophenone with bromine in the presence of hydrogen bromide and dichloromethane at room temperature for one hour [15]. The resulting α-bromovalerophenone serves as the key intermediate for the subsequent amination reaction [15]. The nucleophilic substitution can be accomplished using methylamine hydrochloride with triethylamine in dichloromethane at room temperature for 24 hours, or alternatively using methylamine with triethylamine in chloroform under reflux conditions [15].
Due to the instability of the free base form, pentedrone is typically isolated and purified as its hydrochloride or hydrobromide salt [15]. This conversion is achieved by treating the crude product with hydrogen chloride in dioxane and isopropanol at room temperature, or with hydrogen bromide in acetic acid [15]. The salt formation provides enhanced stability and facilitates purification and characterization procedures [15].
Alternative synthetic approaches have been reported involving the oxidation of 4-methylephedrine to produce cathinone derivatives [15]. However, this method is believed to be stereoselective only when using single enantiomer starting materials, and the complexity of obtaining pure enantiomers of 4-methylephedrine limits its practical application in clandestine laboratories [15]. The standard bromination-amination sequence remains the most commonly employed synthetic methodology [15] [16].
Precursor availability represents a critical factor in pentedrone synthesis [31] [32]. Valerophenone, the primary starting material, is not specifically controlled under international drug precursor legislation [32]. This compound has legitimate industrial applications in the production of various chemicals, making its complete restriction impractical [32]. However, regulatory authorities have implemented monitoring systems to track unusual purchasing patterns or quantities that might indicate diversion to illicit drug manufacture [32].
The emergence of designer precursors has complicated enforcement efforts [32]. These substances are close chemical relatives of traditional drug precursors, specifically designed to circumvent existing controls, and typically lack legitimate commercial applications [32]. While valerophenone itself is not classified as a designer precursor, the synthetic flexibility of cathinone chemistry allows for the use of various substituted precursors to produce related compounds [32].
Methylamine, the second key precursor, is subject to greater regulatory scrutiny due to its role in methamphetamine synthesis [32] [34]. This compound is listed in international precursor control schedules and requires licensing and reporting for legitimate commercial transactions [32] [34]. The dual-use nature of methylamine in both legitimate industrial processes and illicit drug manufacture necessitates careful monitoring by regulatory authorities [32].
The chiral resolution of pentedrone enantiomers has been accomplished through multiple chromatographic techniques, with preparative liquid chromatography representing the most successful approach for obtaining high-purity enantiomers [10] [35] [36]. The most effective method employs a Chiralpak AS-H column with a mobile phase consisting of hexane and isopropanol in a ratio of 97:3 by volume [10] [37]. Under these conditions, with a flow rate of 2 milliliters per minute and ultraviolet detection at 254 nanometers, baseline separation of the enantiomers is achieved [10] [37].
The elution order and optical properties of the resolved enantiomers have been definitively established [10] [37]. (S)-(+)-pentedrone elutes first with a specific rotation of +16 degrees (concentration 2.5 milligrams per milliliter in ethanol), while (R)-(-)-pentedrone elutes second with a specific rotation of -12 degrees under identical conditions [10] [37]. The preparative separation yields enantiomeric excesses greater than 98% for both forms, with recoveries of 72.0% for the (S)-enantiomer and 71.0% for the (R)-enantiomer [10] [37].
Table 3: Stereochemical Properties of Pentedrone
Property | Value |
---|---|
Chiral Center | Carbon-2 (α-carbon) |
Number of Enantiomers | 2 |
(S)-(+)-Pentedrone | First eluting enantiomer |
(R)-(-)-Pentedrone | Second eluting enantiomer |
Specific Rotation [α]D ((S)-enantiomer) | +16° (concentration 2.5, ethanol) |
Specific Rotation [α]D ((R)-enantiomer) | -12° (concentration 2.5, ethanol) |
Enantiomeric Excess ((S)) | 98.4% |
Enantiomeric Excess ((R)) | 97.8% |
Absolute Configuration Determination Method | Electronic circular dichroism with theoretical calculations |
The absolute configuration of pentedrone enantiomers has been determined using electronic circular dichroism spectroscopy combined with theoretical calculations [10]. This method confirmed the assignments as (+)-(S)-pentedrone and (-)-(R)-pentedrone [10]. The determination of absolute configuration represents a significant advancement in the characterization of synthetic cathinones, as such assignments had not been previously established for pentedrone [10].
Alternative chiral separation methods have been developed for analytical applications [11] [12] [35]. Capillary zone electrophoresis using β-cyclodextrin derivatives as chiral selectors has demonstrated effectiveness for enantiomeric separation [12]. Native β-cyclodextrin, acetyl-β-cyclodextrin, 2-hydroxypropyl-β-cyclodextrin, and carboxymethyl-β-cyclodextrin have all been evaluated as chiral selectors [12]. Optimal separations were achieved using 10 millimolar sodium phosphate buffer at hydrogen ion concentration 2.5 [12].
Indirect chiral separation methods have also been reported for pentedrone analysis [11]. This approach involves derivatization with an optically pure chiral derivatizing agent, (S)-(-)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride, which converts the enantiomers into diastereomers separable on achiral columns [11]. Gas chromatography-mass spectrometry with negative chemical ionization provides enhanced sensitivity for the derivatized compounds [11].
Table 4: Chiral Resolution Methods for Pentedrone
Method | Conditions | Recovery (%) | Enantiomeric Purity (%) |
---|---|---|---|
Preparative Liquid Chromatography (Chiralpak AS-H) | Hexane/isopropanol (97:3), 2 mL/min, ultraviolet 254 nm | 72.0 ((S)), 71.0 ((R)) | >98 |
Analytical Liquid Chromatography (Polysaccharide chiral stationary phase) | Various polysaccharide-based phases | Variable | Variable |
Capillary Electrophoresis | β-cyclodextrin derivatives as selectors | Not specified | Not specified |
Indirect Chiral Separation | (S)-(-)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride derivatization + gas chromatography-mass spectrometry | Variable | Variable |
The scalability of chiral resolution methods has been demonstrated at the multi-milligram level [10] [36] [37]. The preparative liquid chromatography approach using polysaccharide-based chiral stationary phases has proven particularly effective for obtaining sufficient quantities of pure enantiomers for subsequent research applications [10] [36]. The excellent resolution achieved with the Chiralpak AS-H column allows for the collection of highly pure enantiomeric fractions suitable for further investigation of enantioselective properties [10] [37].